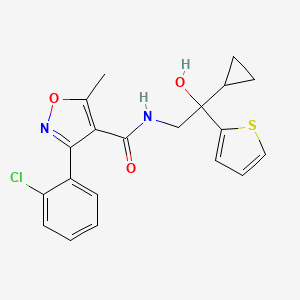

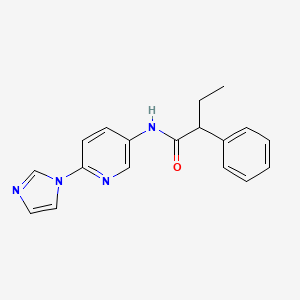

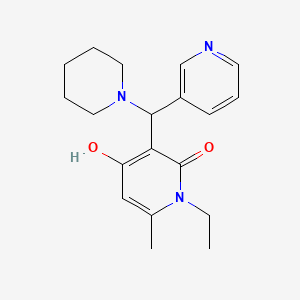

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is an amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . Another synthesis involved 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC) derivatives .Chemical Reactions Analysis

Imidazole, a core component of the compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

- Antimicrobial Activity : Synthesized derivatives of imidazole have demonstrated significant antimicrobial activity. Studies on pyrazole and imidazole derivatives, similar to N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide, have shown promising results in combating microbial threats (Idhayadhulla et al., 2012).

- Antifungal Properties : Research indicates that various imidazo[1,2-a]pyridine derivatives exhibit moderate antifungal activity, highlighting their potential in addressing fungal infections (Göktaş et al., 2014).

Chemical Synthesis and Structural Analysis

- Synthesis Techniques : Advanced synthesis methods have been employed to create imidazole derivatives, providing insights into chemical structures and characteristics essential for further research and development (Chen et al., 2021).

- Structural Characterization : Comprehensive structural analyses, including NMR and X-ray diffraction studies, have been pivotal in understanding the molecular structure and properties of imidazole derivatives (Devaru et al., 2014).

Therapeutic Applications

- Inhibition of PDGFR Tyrosine Kinase Activity : Research on N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides, closely related to the compound , has revealed potent inhibitory activity on PDGFR, a promising avenue for cancer therapy (Mahboobi et al., 2008).

- Anticancer Potential : Certain copper and zinc imidazo[1,2-a]pyridine complexes have shown activity against various cancer cell lines, indicating a potential role in cancer treatment (Dam et al., 2017).

Fluorescent Probes and Photophysical Properties

- Fluorescent Probes : Imidazo[1,2-a]pyridine derivatives have been demonstrated as effective fluorescent probes, particularly for detecting mercury ions, highlighting their potential in analytical chemistry (Shao et al., 2011).

- Photophysical Applications : The study of photophysical properties of certain imidazole derivatives has led to advancements in materials science, particularly in the development of efficient electron-transport materials (Wang et al., 2015).

Orientations Futures

The future directions for “N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide” and similar compounds could involve further exploration of their therapeutic potential. Imidazole has become an important synthon in the development of new drugs, and its derivatives show a broad range of biological activities . Therefore, there is potential for the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .

Propriétés

IUPAC Name |

N-(6-imidazol-1-ylpyridin-3-yl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-2-16(14-6-4-3-5-7-14)18(23)21-15-8-9-17(20-12-15)22-11-10-19-13-22/h3-13,16H,2H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJRXZJSTLYTRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CN=C(C=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2638591.png)

![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2638593.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)

![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2638597.png)

![2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2638605.png)